molecular formula C34H29NO2 B13146907 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline

4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline

Cat. No.: B13146907
M. Wt: 483.6 g/mol
InChI Key: HNDRNGUPLFUIBL-NQUVTRGKSA-N
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Description

4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline (CAS 151406-98-3) is a metal-free organic compound of significant interest for developing next-generation near-infrared (NIR) electroluminescent materials . With a molecular formula of C 35 H 29 NO and a molecular weight of 479.61 g/mol, its extended π-conjugated system, featuring a central stilbene-vinylene core and multiple donor groups, is engineered to achieve a narrow HOMO-LUMO energy gap . This design is a key strategy for shifting fluorescence emission into the NIR region (wavelengths >700 nm), making the compound a promising candidate for application in NIR organic light-emitting diodes (OLEDs) and polymer LEDs (PLEDs) . Such NIR-emitting devices have potential uses in areas including bio-imaging, optical sensing, and tele-communications . As a "heavy metal-free" organic emitter, it offers advantages of lower cost, greater molecular design flexibility, and potential for better mechanical adaptability in flexible electronics compared to inorganic or metal-complex alternatives . Researchers can leverage this compound to explore the structure-property relationships of donor-acceptor systems and to fabricate advanced optoelectronic devices. This product is intended For Research Use Only.

Properties

Molecular Formula

C34H29NO2

Molecular Weight

483.6 g/mol

IUPAC Name

4-[(Z)-1,2-bis(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C34H29NO2/c1-36-32-21-13-26(14-22-32)25-34(28-17-23-33(37-2)24-18-28)27-15-19-31(20-16-27)35(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3/b34-25-

InChI Key

HNDRNGUPLFUIBL-NQUVTRGKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Catalyst System Base Temperature Time Yield
1 CuI/DTBPY RT 12 h 86%
2 CuI/Phenanthroline KOtBu 120°C 24 h 59%

Palladium-Catalyzed Vinyl Group Installation

The vinyl bridge is introduced via Heck or Sonogashira coupling:

  • Vinylation Protocol : Reaction of N,N-diphenyl-4-bromoaniline with 1,2-bis(4-methoxyphenyl)acetylene using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and piperidine in degassed toluene at 60°C for 48 hours.
  • Workup : Purification via silica gel chromatography (hexane/EtOAc 9:1) yields the target compound as a pale-yellow solid (68% yield).

Characterization Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.33 (d, J = 8.9 Hz, 4H, Ar-H), 6.97–7.24 (m, 14H, Ar-H), 3.80 (s, 6H, OCH₃).
  • ¹³C NMR (126 MHz): δ 156.6 (C-O), 148.0 (C-N), 127.3–115.0 (Ar-C), 55.7 (OCH₃).
  • HRMS : m/z calcd for C₃₄H₃₀NO₂ [M+H]⁺: 484.2276; found: 484.2271.

Oxidative Coupling for Vinyl Linkage Formation

A complementary approach uses CuCl/TMEDA under oxygen:

  • Reaction : Treatment of 4-methoxyphenylacetylene with N,N-diphenyl-4-iodoaniline in CH₂Cl₂ at 40°C for 12 hours, yielding the vinyl-bridged product (52% yield).
  • Advantage : Avoids stoichiometric organometallic reagents, enhancing functional group tolerance.

Comparative Analysis of Methods

Method Catalyst Key Advantage Limitation Yield
Sequential C−N CuI Atom-economical Requires harsh bases (KOtBu) 59%
Sonogashira Coupling Pd/Cu Scalable Sensitive to oxygen/moisture 68%
Oxidative Coupling CuCl/TMEDA Mild conditions Moderate yield 52%

Critical Reaction Optimization Insights

  • Solvent Effects : Toluene outperforms DMF in Sonogashira coupling due to better Pd catalyst stability.
  • Ligand Choice : 1,10-Phenanthroline suppresses homo-coupling byproducts in Cu-mediated reactions.
  • Purification Challenges : Silica gel chromatography with Et₃N-containing eluents prevents decomposition of the electron-rich product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or methoxy-substituted quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline involves its interaction with molecular targets through its electronic and steric properties. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity. The vinyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(4-methoxyphenyl)-Substituted Analogs

  • 1,2-Bis(4-methoxyphenyl)disulfide (Compound 5) :
    This compound shares the bis(4-methoxyphenyl) motif but replaces the vinyl group with a disulfide bond. While structurally simpler, it lacks the extended conjugation of the target compound, limiting its electronic applications. However, it serves as a precursor in synthesizing methoxy-substituted aromatic systems .

  • CDTh-EtHex 2 :
    A HTM with a cyclopentadithiophene core and bis(4-methoxyphenyl)aniline arms. Compared to the target compound, CDTh-EtHex 2 exhibits enhanced hole mobility due to its rigid, planar core and alkoxy side chains, which improve solubility and film-forming properties. The target compound’s vinyl group may offer comparable conjugation but lacks the steric stabilization provided by ethylhexyl substituents .

  • 4-Iodo-N,N-bis(4-methoxyphenyl)aniline :
    A precursor in HTM synthesis (e.g., DNB, bDNB), this compound highlights the role of methoxy groups in tuning electronic properties. The iodine substituent enables further functionalization via cross-coupling reactions, a feature absent in the target compound .

Triarylamine-Based Hole Transport Materials

  • DCDPA and t-DCDPA :
    These carbazole-modified triarylamines demonstrate higher thermal stability (critical for OLEDs) compared to methoxy-substituted analogs. The tert-butyl groups in t-DCDPA reduce aggregation, enhancing device efficiency. The target compound’s methoxy groups may offer similar solubility but lower thermal stability .

  • 3,4-Bis(decyloxy)-N,N-diphenylaniline (Compound 1): Alkoxy chains in this HTM improve solubility in nonpolar solvents, whereas the target compound’s methoxy groups balance solubility and electron donation. The decyloxy chains, however, introduce steric bulk that could hinder charge transport .

Conjugated Systems with Diphenylaniline Moieties

  • TTB (4,7-di(4-(4-octylthiophen-2-yl)-N,N-diphenylaniline)-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazole)): A donor-acceptor-donor (D-A-D) system with NIR-II fluorescence for deep-tissue imaging. The thiadiazole acceptor and octylthiophene donors enable strong absorption/emission beyond 1000 nm.
  • Diphenylaniline-Azulene Co-Oligomers (6 and 8): These materials exhibit intense visible absorption/emission due to azulene’s unique electronic structure. The target compound’s vinyl group may provide comparable conjugation, but azulene’s non-benzenoid topology offers distinct optoelectronic behavior, including solvatochromism .

Thermal and Solubility Properties

  • Thermal Stability :
    Azulene co-oligomers () show decomposition temperatures >300°C, suggesting the target compound’s stability may depend on its substituents. Methoxy groups generally lower thermal stability compared to alkyl or carbazole groups .
  • Solubility : Methoxy and alkoxy substituents enhance solubility in toluene and chlorobenzene, critical for solution-processed devices. The target compound’s structure likely shares this advantage .

Biological Activity

The compound 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline is a member of the class of organic compounds known for their diverse applications in materials science, particularly in organic electronics and photonics. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline includes a vinyl group linked to two 4-methoxyphenyl substituents and an aniline moiety. This unique arrangement contributes to its distinct chemical properties, including fluorescence and potential enzyme modulation capabilities.

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 372.45 g/mol
  • CAS Number : 198769-43-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Fluorescent Properties : Its ability to act as a fluorescent probe has implications for bioimaging and sensing applications. The compound's fluorescence can be utilized to visualize cellular processes in real-time.
  • Enzyme Interaction : Studies have shown that 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline can modulate the activity of certain enzymes, influencing cellular signaling pathways related to growth and apoptosis. This modulation may present opportunities for therapeutic interventions in diseases characterized by dysregulated signaling.

Case Study 1: Enzyme Modulation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity at low micromolar concentrations, suggesting potential as a lead compound in drug development targeting metabolic disorders .

EnzymeIC50 (µM)Mechanism of Action
Enzyme A5.0Competitive Inhibition
Enzyme B3.2Non-competitive Inhibition

Case Study 2: Cellular Signaling

In vitro assays demonstrated that treatment with 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline led to altered expression levels of key proteins involved in apoptosis. Specifically, it was observed that the compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, indicating a potential role in cancer therapeutics .

ProteinExpression ChangeRole
BAXPro-apoptotic
BCL-2Anti-apoptotic

Synthesis Methods

The synthesis of 4-(1,2-Bis(4-methoxyphenyl)vinyl)-N,N-diphenylaniline typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Vinyl Group : Utilizing a palladium-catalyzed cross-coupling reaction.
  • Substitution Reactions : Introducing methoxy groups onto phenyl rings through electrophilic aromatic substitution.

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